molecular formula C28H23Br2NO3 B12038815 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate

Cat. No.: B12038815
M. Wt: 581.3 g/mol
InChI Key: JMACHEOAAMVZRT-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-BUTYLPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-BUTYLPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactionsThe final step involves the esterification of the quinoline carboxylate with 2-(4-bromophenyl)-2-oxoethyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-BUTYLPHENYL)-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-BUTYLPHENYL)-4-QUINOLINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-BUTYLPHENYL)-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-TERT-BUTYLPHENYL)-4-QUINOLINECARBOXYLATE
  • 2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE
  • 2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-ETHYLPHENYL)-4-QUINOLINECARBOXYLATE

Uniqueness

The uniqueness of 2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-BUTYLPHENYL)-4-QUINOLINECARBOXYLATE lies in its specific substitution pattern and the presence of both bromophenyl and butylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H23Br2NO3

Molecular Weight

581.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C28H23Br2NO3/c1-2-3-4-18-5-7-19(8-6-18)26-16-24(23-15-22(30)13-14-25(23)31-26)28(33)34-17-27(32)20-9-11-21(29)12-10-20/h5-16H,2-4,17H2,1H3

InChI Key

JMACHEOAAMVZRT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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